Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate: is a chemical compound that falls under the class of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new drugs or as a tool for studying biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison: Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-5-7-15-6-4-8-18-14-15/h15,18H,4-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKGKXJPAZGACQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229508-22-7 |
Source
|
Record name | tert-butyl 4-[3-(piperidin-3-yl)propyl]piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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